molecular formula C22H20N4O4 B2371971 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide CAS No. 862810-75-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2371971
CAS No.: 862810-75-1
M. Wt: 404.426
InChI Key: VJZLYRIHMYUANY-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot reaction using green solvents like PEG-400 and butan-1-ol . The reaction conditions often include the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide apart is its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor and anticancer agent . Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug development.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-9-8-14(17-13-26-11-5-10-23-22(26)25-17)12-16(18)24-21(27)15-6-4-7-19(29-2)20(15)30-3/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZLYRIHMYUANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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